molecular formula C17H20N8 B12244508 2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12244508
M. Wt: 336.4 g/mol
InChI Key: FUSPFWNZIKFFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

The synthesis of 2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps. One common synthetic route starts with the preparation of the pyrazolopyrimidine core. This is typically achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . Subsequent steps involve the introduction of the cyclopropyl and methyl groups, as well as the piperazinyl moiety, under controlled reaction conditions. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl moiety can be modified using different nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar compounds to 2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include other pyrazolopyrimidine derivatives such as:

  • pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • pyrido[2,3-d]pyrimidine
  • quinazoline
  • furo[2,3-d]pyrimidine

These compounds share similar core structures but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potent CDK2 inhibitory activity.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H20N8/c1-11-8-14(22-15(21-11)12-2-3-12)24-4-6-25(7-5-24)17-13-9-20-23-16(13)18-10-19-17/h8-10,12H,2-7H2,1H3,(H,18,19,20,23)

InChI Key

FUSPFWNZIKFFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.